molecular formula C13H11N3O3 B180276 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid CAS No. 164329-73-1

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid

Cat. No. B180276
M. Wt: 257.24 g/mol
InChI Key: SLVGWYSZEWCQAI-UHFFFAOYSA-N
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Description

“1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid” is a chemical compound with the molecular formula C13H11N3O3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.3 . It is a solid substance and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are related to the compound , have been synthesized and tested for cytotoxic activities against cancer cell lines such as murine P388 leukemia and human Jurkat leukemia. Some compounds showed potent cytotoxicity, indicating potential application in cancer therapy (Deady et al., 2003).

GABAA/Benzodiazepine Receptor Interaction

Imidazo[1,5-a]quinoxaline amides and carbamates, which are structurally related to the compound, have been found to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. These compounds represent a new class that could be important for neurological studies and possibly for the development of new therapeutic agents (Tenbrink et al., 1994).

DNA Adduct Formation and Carcinogenic Potential

The compound's close relatives have been studied for their ability to form DNA adducts in human mammary epithelial cells. This process is essential for understanding the mutagenic and carcinogenic potential of these compounds, which are present in the human diet or environment (Carmichael et al., 1996).

AMPA Receptor Antagonists

Analogues of 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, which is structurally similar to the compound , have been synthesized and evaluated as selective AMPA receptor antagonists. This has implications for the treatment of neurological disorders such as epilepsy (Catarzi et al., 2004).

Synthesis and Reactions

Research has been conducted on organic syntheses based on 2-Oxoglutaric Acid, involving reactions with quinoxaline derivatives, which are relevant to the synthesis and potential applications of the compound (Blitzke et al., 1993).

Mutagenicity Studies

Studies have been done on the mutagenicity of imidazo[4,5-f]quinoline derivatives, which are related to the compound. These studies are important for understanding the potential health risks associated with exposure to such compounds (Nagao et al., 1981).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-6-3-4-8-9(5-6)16-7(2)10(13(18)19)15-11(16)12(17)14-8/h3-5H,1-2H3,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVGWYSZEWCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=NC(=C(N23)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid

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